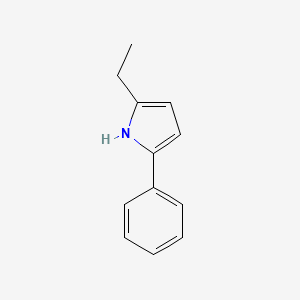

2-Ethyl-5-phenyl-1H-pyrrole

Overview

Description

2-Ethyl-5-phenyl-1H-pyrrole (2-E-5-P-1H-P) is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a five-membered ring system containing an ethyl group, a phenyl group, and a pyrrole ring. The compound has a molecular formula of C9H11N and a molecular weight of 137.19 g/mol. 2-E-5-P-1H-P is a colorless liquid that is insoluble in water and has a boiling point of 174 °C. It is generally synthesized from the reaction of 2-bromo-5-chloro-1H-pyrrole with sodium ethylate.

Scientific Research Applications

Electronically Intercommunicating Iron Centers

2-Ethyl-5-phenyl-1H-pyrrole has been involved in the synthesis of compounds like diferrocenyl pyrroles. These compounds, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, demonstrate significant electron delocalization and exhibit unique electrochemical properties, making them interesting for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Catalysis in Heterocyclic Synthesis

A carbon-supported Pt catalyst was used to synthesize 2,5-disubstituted pyrroles, including 2-ethyl-5-phenyl-1H-pyrrole, from 1,2-aminoalcohols and secondary alcohols. This method demonstrated high yield and significant catalytic activity, showcasing an efficient route for producing 2,5-disubstituted pyrroles (Siddiki et al., 2016).

Colorimetric Chemosensors

Derivatives of 2-Ethyl-5-phenyl-1H-pyrrole have been used in developing new colorimetric chemosensors for metal ion detection. These compounds change color in response to specific metal ions, indicating their potential in environmental and analytical chemistry (Aysha et al., 2021).

Corrosion Inhibition

Derivatives like 1-phenyl-1H-pyrrole-2,5-dione have been synthesized and studied for their inhibitory action against carbon steel corrosion in acidic mediums. These derivatives showcase their potential as effective organic corrosion inhibitors, expanding the utility of pyrrole derivatives in material science (Zarrouk et al., 2015).

Non-linear Optical Materials

Some pyrrole derivatives have been explored for their potential in non-linear optical (NLO) applications. This is significant for the development of new materials in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).

Fluorescent Probes for CO2 Detection

Compounds based on 2-Ethyl-5-phenyl-1H-pyrrole have been designed as fluorescent probes with aggregation-enhanced emission features, suitable for real-time, quantitative detection of low levels of carbon dioxide. This application is valuable in environmental monitoring and medical diagnostics (Wang et al., 2015).

properties

IUPAC Name |

2-ethyl-5-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPOGUNVDBTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-phenyl-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)